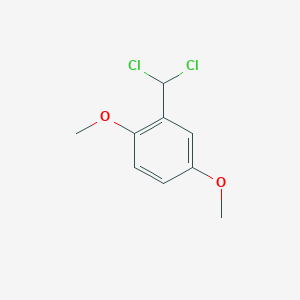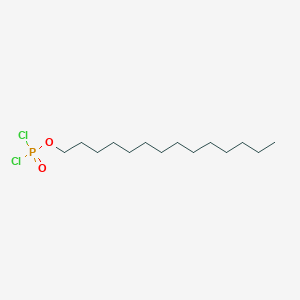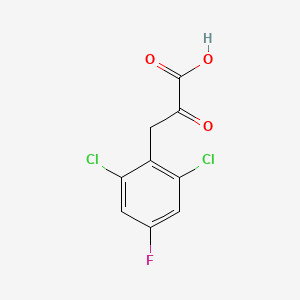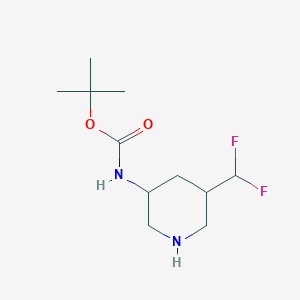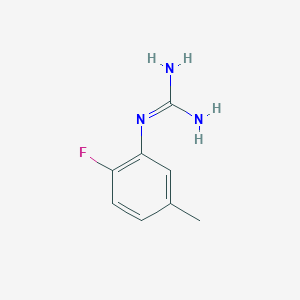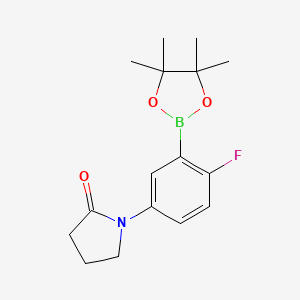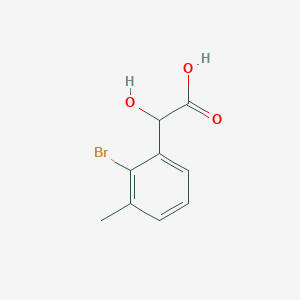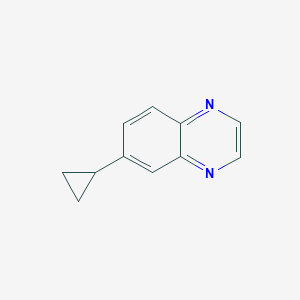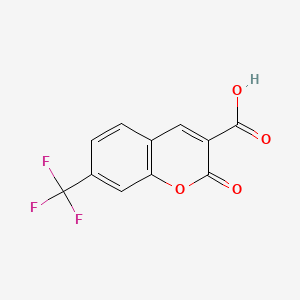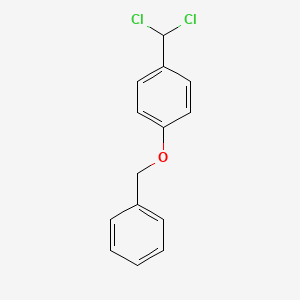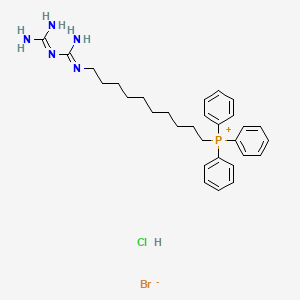
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride: is a compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is a derivative of triphenylphosphonium, a class of compounds known for their ability to target mitochondria. The presence of the carbamimidoylguanidino group adds to its chemical complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride typically involves the conjugation of a triphenylphosphonium group to a decyl chain that contains a carbamimidoylguanidino moiety. The synthetic route may include:
Starting Materials: Triphenylphosphine, decyl bromide, and carbamimidoylguanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions, using automated flash chromatography for purification, and ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center.
Reduction: Reduction reactions may target the carbamimidoylguanidino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center or the decyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium derivatives.
Reduction: Reduced carbamimidoylguanidino derivatives.
Substitution: Substituted phosphonium or decyl derivatives.
科学研究应用
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its ability to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine:
- Potential therapeutic applications in targeting cancer cells due to its ability to exploit the hyperpolarized mitochondrial membrane potential of cancer cells .
Industry:
作用机制
The mechanism of action of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride involves its ability to target mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the carbamimidoylguanidino group can interact with mitochondrial proteins and enzymes, potentially disrupting their function and leading to cell death in cancer cells .
相似化合物的比较
Mito-metformin: A triphenylphosphonium-conjugated metformin analog.
Para-methoxy (pMeO-MMe) and para-trifluoromethyl MMe (pCF3-MMe): Other triphenylphosphonium analogs with different substituents.
Uniqueness:
- The presence of the carbamimidoylguanidino group distinguishes (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride from other triphenylphosphonium compounds. This group may confer additional biological activity and specificity, making it a valuable compound for targeted therapies .
属性
分子式 |
C30H42BrClN5P |
|---|---|
分子量 |
619.0 g/mol |
IUPAC 名称 |
10-[[amino-(diaminomethylideneamino)methylidene]amino]decyl-triphenylphosphanium;bromide;hydrochloride |
InChI |
InChI=1S/C30H41N5P.BrH.ClH/c31-29(32)35-30(33)34-24-16-5-3-1-2-4-6-17-25-36(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;;/h7-15,18-23H,1-6,16-17,24-25H2,(H6,31,32,33,34,35);2*1H/q+1;;/p-1 |
InChI 键 |
XAWNLEFQOGTHAQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCN=C(N)N=C(N)N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

